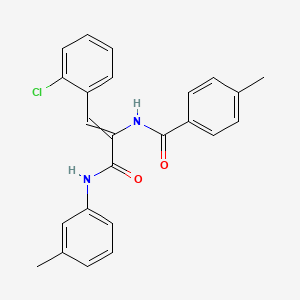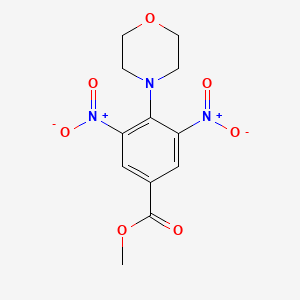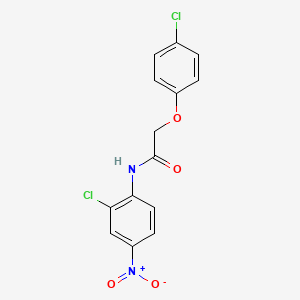![molecular formula C25H21N5O4 B11707824 N-(3-Methylphenyl)-1-{N'-[(3E)-2-oxo-1-[(phenylcarbamoyl)methyl]-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11707824.png)
N-(3-Methylphenyl)-1-{N'-[(3E)-2-oxo-1-[(phenylcarbamoyl)methyl]-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-Metilfenil)-1-{N’-[(3E)-2-oxo-1-[(fenilcarbamoil)metil]-2,3-dihidro-1H-indol-3-ilideno]hidrazinocarbonil}formamida” es un complejo compuesto orgánico que puede tener aplicaciones potenciales en diversos campos como la química, la biología, la medicina y la industria. La estructura del compuesto sugiere que podría estar involucrado en complejas reacciones químicas e interacciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de “N-(3-Metilfenil)-1-{N’-[(3E)-2-oxo-1-[(fenilcarbamoil)metil]-2,3-dihidro-1H-indol-3-ilideno]hidrazinocarbonil}formamida” probablemente implicaría múltiples pasos, incluida la formación del anillo indol, la unión del grupo fenilcarbamoyl y el acoplamiento final con la porción hidrazinocarbonil formamida. Las condiciones de reacción típicas podrían incluir el uso de solventes orgánicos, catalizadores y temperaturas controladas.
Métodos de producción industrial
La producción industrial de dicho compuesto requeriría la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. Esto podría implicar el uso de reactores automatizados, sistemas de flujo continuo y estrictas medidas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El compuesto podría sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: Potencialmente alterando el anillo indol o los grupos fenilo.
Reducción: Posiblemente afectando los grupos carbonilo.
Sustitución: Probablemente en los anillos fenilo o indol.
Reactivos y condiciones comunes
Los reactivos comunes podrían incluir agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción variarían dependiendo de la transformación deseada.
Principales productos formados
Los principales productos dependerían de las reacciones específicas que se realicen. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto podría utilizarse como bloque de construcción para moléculas más complejas o como reactivo en síntesis orgánica.
Biología
En la investigación biológica, podría estudiarse por sus interacciones con proteínas u otras biomoléculas, posiblemente sirviendo como una sonda o un inhibidor.
Medicina
En medicina, el compuesto podría investigarse por su potencial terapéutico, posiblemente como un agente anticancerígeno o antiinflamatorio.
Industria
En la industria, podría encontrar aplicaciones en el desarrollo de nuevos materiales o como catalizador en procesos químicos.
Mecanismo De Acción
El mecanismo de acción dependería de la aplicación específica. Por ejemplo, si se usa como un fármaco, podría interactuar con enzimas o receptores específicos, alterando su actividad. Los objetivos moleculares y las vías involucradas se identificarían mediante estudios bioquímicos detallados.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares podrían incluir otros derivados del indol o hidrazinocarbonil formamidas. Estos compuestos compartirían características estructurales pero podrían diferir en sus grupos funcionales específicos o arquitectura molecular general.
Singularidad
La singularidad de “N-(3-Metilfenil)-1-{N’-[(3E)-2-oxo-1-[(fenilcarbamoil)metil]-2,3-dihidro-1H-indol-3-ilideno]hidrazinocarbonil}formamida” radicaría en su combinación específica de grupos funcionales y las propiedades químicas resultantes. Esto podría hacerlo particularmente adecuado para ciertas aplicaciones o reacciones.
Propiedades
Fórmula molecular |
C25H21N5O4 |
|---|---|
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
N'-[1-(2-anilino-2-oxoethyl)-2-hydroxyindol-3-yl]imino-N-(3-methylphenyl)oxamide |
InChI |
InChI=1S/C25H21N5O4/c1-16-8-7-11-18(14-16)27-23(32)24(33)29-28-22-19-12-5-6-13-20(19)30(25(22)34)15-21(31)26-17-9-3-2-4-10-17/h2-14,34H,15H2,1H3,(H,26,31)(H,27,32) |
Clave InChI |
WWTYLVUPUQCIML-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)C(=O)N=NC2=C(N(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(5-bromo-1,3-dioxoisoindol-2-yl)methyl]-N-[4-(4-chlorophenoxy)phenyl]acetamide](/img/structure/B11707751.png)
![6-morpholino-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B11707756.png)

![Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]-](/img/structure/B11707766.png)
![(2Z)-2-[(2,4-dichlorophenyl)methylene]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B11707782.png)
![(E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium](/img/structure/B11707785.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(benzylamino)benzohydrazide](/img/structure/B11707793.png)



![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11707813.png)
![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707830.png)

